molecular formula C21H20N2O3S B3687686 N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3687686
M. Wt: 380.5 g/mol
InChI Key: DWULXVMURPKDCO-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core substituted with a methoxy group and a carbamothioyl group linked to a hydroxy-dimethylphenyl moiety.

Properties

IUPAC Name

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-12-8-13(2)19(24)17(9-12)22-21(27)23-20(25)16-10-14-6-4-5-7-15(14)11-18(16)26-3/h4-11,24H,1-3H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWULXVMURPKDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxynaphthalene-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-(2-hydroxy-3,5-dimethylphenyl)thiourea under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbamothioyl group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The hydroxy and carbamothioyl groups are believed to play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide
  • N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide

Uniqueness

Compared to similar compounds, N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide stands out due to its naphthalene core, which imparts unique electronic and steric properties. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
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